1-(4-Methyloxazol-2-yl)ethanone, with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol, features a methyloxazole ring attached to an ethanone moiety. The compound is characterized by its high solubility in water and favorable absorption properties, making it an interesting candidate for various applications in pharmaceuticals and organic chemistry .
Research has indicated that 1-(4-Methyloxazol-2-yl)ethanone exhibits notable biological activities. It has been studied for its potential antibacterial properties, particularly against strains such as Staphylococcus aureus. Its mechanism may involve inhibition of bacterial DNA gyrase, which is essential for bacterial replication . Additionally, the compound's structural features suggest it could interact with various biological targets, warranting further investigation into its pharmacological potential.
Several methods have been developed for synthesizing 1-(4-Methyloxazol-2-yl)ethanone:
Interaction studies have shown that 1-(4-Methyloxazol-2-yl)ethanone can interact with several biological macromolecules. Its ability to inhibit DNA gyrase suggests that it could be explored as a scaffold for designing inhibitors against bacterial infections. Further studies are needed to elucidate its binding affinities and mechanisms of action against specific targets.
1-(4-Methyloxazol-2-yl)ethanone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Similarity Score | Notable Features |
---|---|---|
1-(Benzo[d]oxazol-2-yl)ethanone | 0.74 | Contains a benzene ring fused to oxazole |
1-(2,5-Dimethyloxazol-4-yl)ethanone | 0.59 | Features additional methyl groups on the oxazole |
2-Methyloxazole-4-carbaldehyde | 0.72 | Contains a carbonyl group at a different position |
(2-Methyloxazol-4-yl)methanamine | 0.69 | Amino group introduces different reactivity |
2-Methyloxazole-4-carboxylic acid | 0.63 | Carboxylic acid introduces acidity and reactivity |
The unique feature of 1-(4-Methyloxazol-2-yl)ethanone lies in its specific substitution pattern on the oxazole ring and the presence of the ethanone group, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.